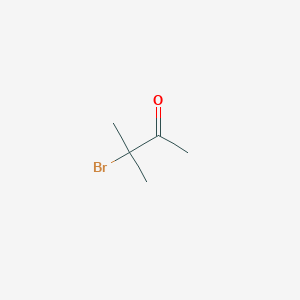
4-(1H-Pyrrol-1-yl)benzaldehyde
Overview
Description
4-(1H-Pyrrol-1-yl)benzaldehyde is an organic compound with the molecular formula C11H9NO. It is characterized by the presence of a pyrrole ring attached to a benzaldehyde moiety.
Mechanism of Action
Result of Action
Some studies have shown that similar compounds exhibit significant activity against certain bacteria
Action Environment
The action, efficacy, and stability of 4-(1H-Pyrrol-1-yl)benzaldehyde can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C
Biochemical Analysis
Biochemical Properties
It is known that pyrrole derivatives can interact with various enzymes and proteins, potentially influencing biochemical reactions
Cellular Effects
Some pyrrole derivatives have been shown to exhibit cytotoxic activity against certain cancer cell lines , suggesting that 4-(1H-Pyrrol-1-yl)benzaldehyde may also influence cell function
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of 305.12°C and a melting point of 79.11°C
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(1H-Pyrrol-1-yl)benzaldehyde can be synthesized through several methods. One common approach involves the condensation of pyrrole with benzaldehyde under acidic conditions. This reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
4-(1H-Pyrrol-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products Formed
Oxidation: 4-(1H-Pyrrol-1-yl)benzoic acid
Reduction: 4-(1H-Pyrrol-1-yl)benzyl alcohol
Substitution: Various substituted pyrrole derivatives
Scientific Research Applications
4-(1H-Pyrrol-1-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-Pyrrol-1-yl)benzaldehyde
- 4-(1H-Pyrrol-1-yl)benzoic acid
- 4-(1H-Pyrrol-1-yl)benzyl alcohol
Uniqueness
4-(1H-Pyrrol-1-yl)benzaldehyde is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the position of the pyrrole ring relative to the aldehyde group can significantly influence its reactivity and interaction with other molecules .
Properties
IUPAC Name |
4-pyrrol-1-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-9-10-3-5-11(6-4-10)12-7-1-2-8-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNADOXDGZJTBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344680 | |
| Record name | 4-(1H-Pyrrol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23351-05-5 | |
| Record name | 4-(1H-Pyrrol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol](/img/structure/B1330646.png)







![2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1330663.png)





